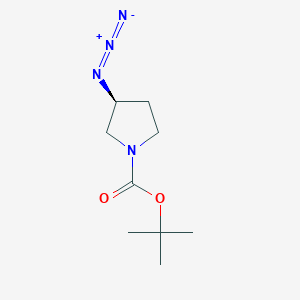

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with an azido group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an azide ion.

Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents such as sodium azide and appropriate leaving groups are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives or other oxidized products.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In the field of synthetic organic chemistry, tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its azido group allows for various chemical transformations, including:

- Click Chemistry : The azido group can engage in click reactions with alkynes to form stable triazole derivatives, which are valuable in bioconjugation and drug development .

- Synthesis of Pharmaceuticals : It is used in the development of pharmaceutical compounds due to its ability to modify biological pathways and mechanisms involving azido and amine groups .

Biology

In biological research, this compound is instrumental for:

- Pathway Studies : It aids in investigating biological pathways that involve azido or amine functionalities, potentially leading to insights into disease mechanisms and therapeutic targets .

- Bioconjugation : The compound's reactivity allows it to be used for labeling biomolecules, facilitating studies on protein interactions and cellular processes .

Industry

In industrial applications, this compound is utilized for:

- Material Science : It contributes to the development of specialized materials such as polymers and coatings with unique properties due to its functional groups .

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through several methods:

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine ring via cyclization of appropriate precursors. |

| 2 | Introduction of the azido group through nucleophilic substitution reactions. |

| 3 | Esterification using tert-butyl alcohol and a suitable carboxylic acid derivative . |

Case Study 1: Click Chemistry Applications

In a study focusing on drug delivery systems, researchers utilized this compound in click chemistry reactions to synthesize drug-conjugates that demonstrated enhanced targeting capabilities for cancer cells. The azido group facilitated efficient coupling with various alkynes, resulting in stable conjugates that exhibited improved pharmacokinetic properties.

Case Study 2: Bioconjugation Techniques

A recent investigation explored the use of this compound for labeling proteins in cellular studies. By employing the compound in bioconjugation protocols, scientists successfully tracked protein interactions within living cells, providing insights into cellular signaling pathways implicated in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to link biomolecules or modify surfaces .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.

Tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.

Tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.

Uniqueness

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation techniques .

Actividad Biológica

Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₆N₄O₃

- Molecular Weight : 216.25 g/mol

- CAS Number : 147081-49-0

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with azide reagents under controlled conditions. The process is characterized by the introduction of the azido group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, a study demonstrated that related compounds showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines, including HCT116 and Mia-PaCa2 . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.

Neuroprotective Effects

In vitro studies have explored the neuroprotective effects of azido compounds in models of neurodegenerative diseases. For example, compounds with similar functionalities have been shown to mitigate oxidative stress and inflammation in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . These findings suggest that this compound may also exhibit neuroprotective properties.

Study on Anticancer Activity

A recent study synthesized a series of azidopyrrolidine derivatives, including this compound. The derivatives were tested for their anticancer activity against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives significantly inhibiting cell proliferation at low concentrations .

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 8b | 42.5 | MDA-MB231 |

| 8o | 64.3 | HCT116 |

| 8n | 68.4 | Mia-PaCa2 |

Neuroprotection Research

In a separate investigation into neuroprotective agents, compounds similar to tert-butyl (3S)-3-azidopyrrolidine were evaluated for their ability to protect astrocytes from Aβ-induced toxicity. The results indicated that these compounds could enhance cell viability and reduce inflammatory cytokine production, suggesting a mechanism for neuroprotection .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQETRAMMATCR-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.